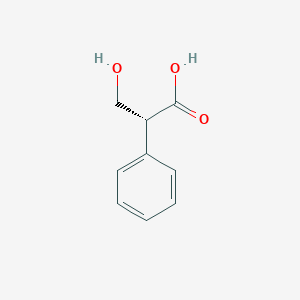

(R)-tropic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169052 | |

| Record name | Tropic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-67-9 | |

| Record name | Tropic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE0870Q3EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-tropic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tropic acid, a chiral monocarboxylic acid of significant interest in pharmaceutical and chemical research. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and resolution, and explores its biological significance, particularly as a crucial precursor in the biosynthesis of tropane alkaloids.

Core Chemical and Physical Data

(R)-tropic acid, systematically named (2R)-3-hydroxy-2-phenylpropanoic acid, is the (R)-enantiomer of tropic acid. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 17126-67-9[1] |

| Molecular Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol [1] |

| IUPAC Name | (2R)-3-hydroxy-2-phenylpropanoic acid[1] |

| Melting Point | 116-118 °C[2] |

| Appearance | White to off-white crystalline solid |

Experimental Protocols

The enantioselective synthesis and resolution of tropic acid are critical for the production of optically pure tropane alkaloids. Below are detailed methodologies for key experiments.

Enzymatic Kinetic Resolution of Racemic Tropic Acid Esters

This method utilizes the enantioselectivity of lipases to resolve racemic mixtures of tropic acid esters. Candida antarctica lipase B (CAL-B) is a commonly used enzyme for this purpose.

Objective: To obtain enantiomerically enriched (R)-tropic acid via enzymatic hydrolysis of a racemic tropic acid ester.

Materials:

-

Racemic tropic acid butyl ester

-

Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym 435)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., toluene)

-

Reagents for work-up and purification (e.g., sodium bicarbonate, hydrochloric acid, ethyl acetate)

-

Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic tropic acid butyl ester in a suitable organic solvent. Add the phosphate buffer to create a biphasic system.

-

Enzyme Addition: Add immobilized CAL-B to the reaction mixture. The enzyme loading is typically around 10% (w/w) relative to the substrate.

-

Reaction Conditions: Maintain the reaction at a constant temperature, typically between 30-40°C, with gentle agitation to ensure adequate mixing of the two phases.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing the enantiomeric excess (ee) of the remaining ester and the product acid using chiral HPLC.

-

Work-up: Once the desired conversion is reached (typically around 50% to maximize the ee of both the product and the unreacted substrate), stop the reaction by filtering off the immobilized enzyme.

-

Separation: Separate the organic and aqueous layers.

-

Aqueous Layer: Acidify the aqueous layer with dilute hydrochloric acid to protonate the (R)-tropic acid salt. Extract the (R)-tropic acid into an organic solvent like ethyl acetate.

-

Organic Layer: The organic layer contains the unreacted (S)-tropic acid butyl ester.

-

-

Purification and Analysis: Purify the (R)-tropic acid and the (S)-tropic acid butyl ester using standard techniques such as crystallization or chromatography. Determine the final ee of both products by chiral HPLC.

Hydrolytic Dynamic Kinetic Resolution of Racemic 3-phenyl-2-oxetanone

This chemo-catalytic method provides a high-yield route to enantiomerically enriched tropic acid. It involves the in-situ racemization of the starting material, allowing for a theoretical yield of up to 100% of a single enantiomer.[3][4][5][6][7]

Objective: To synthesize (S)-tropic acid with high enantiomeric excess from racemic 3-phenyl-2-oxetanone (tropic acid β-lactone).

Materials:

-

Racemic 3-phenyl-2-oxetanone

-

Chiral phase-transfer catalyst (PTC), e.g., a cinchonidinium-derived catalyst

-

Strongly basic anion exchange resin (hydroxide form)

-

Anhydrous organic solvent (e.g., dichloromethane)

-

Reagents for work-up and purification

-

Analytical equipment for ee determination (chiral HPLC)

Procedure:

-

Catalyst and Resin Preparation: Ensure the anion exchange resin is in the hydroxide form and is anhydrous. The chiral PTC should be of high purity.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve racemic 3-phenyl-2-oxetanone in the anhydrous organic solvent.

-

Addition of Catalyst and Resin: Add the chiral PTC (typically 1-5 mol%) and the basic anion exchange resin to the solution.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature). The hydrolysis of the lactone is typically rapid.

-

Monitoring: Monitor the reaction for the consumption of the starting material and the formation of tropic acid.

-

Work-up: After the reaction is complete, filter off the resin. Wash the filtrate with a dilute acid to remove the catalyst and extract the tropic acid into an aqueous basic solution.

-

Purification and Analysis: Acidify the aqueous layer and extract the (S)-tropic acid into an organic solvent. Purify the product and determine the enantiomeric excess using chiral HPLC.

Chiral HPLC Analysis of Tropic Acid Enantiomers

Accurate determination of the enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Objective: To separate and quantify the (R)- and (S)-enantiomers of tropic acid.

Typical HPLC Conditions:

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD) is often effective. Alternatively, protein-based columns like a chiral AGP column can be used.[8][9]

-

Mobile Phase:

-

Normal Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or borate buffer) and an organic modifier like acetonitrile or methanol.

-

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group of tropic acid absorbs (e.g., 210-230 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

Biological Significance and Signaling Pathways

(R)-tropic acid itself is not known to be a primary signaling molecule that directly interacts with specific receptors to initiate a signaling cascade. Its principal biological role is as a key building block in the biosynthesis of tropane alkaloids, particularly hyoscyamine, in plants of the Solanaceae family. Hyoscyamine is a potent anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors.

Biosynthesis of Hyoscyamine

The biosynthesis of hyoscyamine is a complex pathway involving several enzymatic steps. (R)-tropic acid is incorporated in the later stages of this pathway. The following diagram illustrates a simplified overview of the hyoscyamine biosynthesis pathway, highlighting the role of tropic acid.

Figure 1. Simplified biosynthetic pathway of (S)-hyoscyamine.

The pathway begins with the amino acids ornithine and phenylalanine. Ornithine is converted to tropine through a series of enzymatic reactions. Phenylalanine is converted to (R)-tropic acid. Tropine and (R)-tropic acid are then esterified to form littorine, which undergoes a rearrangement catalyzed by a mutase (a cytochrome P450 enzyme, CYP80F1) to form hyoscyamine aldehyde. This is subsequently reduced to (S)-hyoscyamine. The chirality of the tropic acid moiety is crucial for the anticholinergic activity of the final alkaloid.

Conclusion

(R)-tropic acid is a fundamentally important chiral molecule, primarily serving as a key precursor in the synthesis of valuable tropane alkaloids. The development of efficient and highly selective methods for its synthesis and resolution, such as enzymatic kinetic resolution and dynamic kinetic resolution, is a significant area of research. While (R)-tropic acid itself does not appear to have direct signaling functions, its incorporation into larger molecules like hyoscyamine is critical for their pharmacological activity. This guide provides essential technical information and methodologies to support further research and development involving this important chiral building block.

References

- 1. Buy (R)-tropic acid | 17126-67-9 [smolecule.com]

- 2. Tropic acid 98 552-63-6 [sigmaaldrich.com]

- 3. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

The intricate biosynthetic journey of (R)-tropic acid: From natural sources to enzymatic synthesis

(R)-tropic acid, a chiral carboxylic acid, serves as a pivotal precursor in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications. This technical guide provides an in-depth exploration of the natural origins and the complex biosynthetic pathway of (R)-tropic acid, with a focus on the enzymatic machinery and experimental evidence that has illuminated this fascinating metabolic route. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, and outlines key experimental methodologies.

Natural Havens of (R)-Tropic Acid

(R)-tropic acid is predominantly found in various members of the plant family Solanaceae, renowned for their production of a diverse array of alkaloids. Key plant species that serve as natural reservoirs for this compound include:

-

Atropa belladonna (Deadly Nightshade)

-

Datura stramonium (Jimsonweed)[1]

-

Brugmansia species (Angel's Trumpet)[1]

-

Hyoscyamus niger (Henbane)[1]

-

Mandragora species (Mandrake)[1]

Beyond the plant kingdom, (R)-tropic acid has also been identified as a metabolite in the yeast Saccharomyces cerevisiae and has been reported in honeybees (Apis) and rye (Secale cereale)[2].

The Biosynthetic Blueprint: From Amino Acid to Alkaloid Precursor

The biosynthesis of the tropane alkaloid hyoscyamine, which contains the (S)-tropic acid moiety, is a well-studied pathway that intriguingly commences with L-phenylalanine and involves the formation of an (R)-phenyllactic acid intermediate. This transformation underscores a fascinating stereochemical inversion during the biosynthetic process.

The journey from phenylalanine to the tropoyl moiety of hyoscyamine can be delineated into several key enzymatic steps:

-

Transamination of L-Phenylalanine: The pathway is initiated with the transamination of the aromatic amino acid L-phenylalanine to phenylpyruvate. This reaction is catalyzed by a specialized aromatic amino acid aminotransferase.[3]

-

Reduction to (R)-Phenyllactic Acid: Phenylpyruvate is subsequently reduced to form (R)-phenyllactic acid.

-

Formation of Littorine: (R)-phenyllactic acid is then esterified with tropine to yield littorine. Littorine serves as the direct precursor to hyoscyamine, and its formation is a critical juncture in the pathway.[3]

-

Intramolecular Rearrangement to Hyoscyamine Aldehyde: The pivotal and most complex step in the formation of the tropic acid backbone is the intramolecular rearrangement of the (R)-phenyllactoyl moiety within the littorine molecule. This reaction is catalyzed by a cytochrome P450 enzyme, CYP80F1, also known as littorine mutase/monooxygenase.[1] This enzymatic transformation results in the formation of hyoscyamine aldehyde and involves a stereochemical inversion, leading to the (S)-configuration at the C2' position of the tropic acid moiety. Mechanistic studies suggest that this rearrangement proceeds via a two-step process involving an initial oxidation and subsequent rearrangement.

-

Reduction to Hyoscyamine: The final step in the formation of hyoscyamine is the reduction of hyoscyamine aldehyde, a reaction catalyzed by a newly discovered hyoscyamine dehydrogenase. The resulting hyoscyamine molecule contains the (S)-tropic acid moiety.

Biosynthetic Pathway of (S)-Tropic Acid Moiety in Hyoscyamine

Caption: Biosynthetic pathway of the (S)-tropic acid moiety in hyoscyamine.

Quantitative Insights into Biosynthesis

While the overall pathway has been elucidated, detailed quantitative data for some of the key enzymatic steps remain areas of active research. The following table summarizes available quantitative information.

| Parameter | Value | Organism/Enzyme | Reference |

| Littorine to Hyoscyamine Conversion | |||

| In vivo conversion rate | 35% | Datura stramonium transformed root cultures | [3] |

| Phenylalanine Incorporation into Littorine | |||

| Apparent rate of 13C incorporation | 1.8 µmol 13C·flask-1·d-1 | Datura innoxia hairy root cultures | |

| Enzyme Kinetics | |||

| CYP80F1 (Littorine mutase) | |||

| Km | Not reported | ||

| Vmax | Not reported | ||

| kcat | Not reported | ||

| H6H (Hyoscyamine 6β-hydroxylase) * | |||

| Km for L-hyoscyamine | 35 µM | Hyoscyamus niger | [1] |

Note: H6H acts on hyoscyamine, the product of the pathway described.

Experimental Cornerstones: Elucidating the Pathway

The elucidation of the (R)-tropic acid biosynthetic pathway has been heavily reliant on sophisticated experimental techniques, primarily isotopic labeling studies in conjunction with advanced analytical methods.

Isotopic Labeling Studies in Datura stramonium Transformed Root Cultures

A cornerstone of the research in this field has been the use of transformed root cultures (hairy roots) of Datura stramonium. These cultures provide a controlled and reliable system for studying secondary metabolism.

Experimental Workflow for Isotopic Labeling Studies dot digraph "Isotopic Labeling Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Start" [shape=ellipse, fillcolor="#FBBC05"]; "Establishment of Datura stramonium\ntransformed root cultures" [fillcolor="#FFFFFF"]; "Feeding of isotopically\nlabeled precursors" [fillcolor="#FFFFFF"]; "Incubation and growth\nof cultures" [fillcolor="#FFFFFF"]; "Extraction of alkaloids" [fillcolor="#FFFFFF"]; "Analysis of labeled products" [fillcolor="#FFFFFF"]; "Data interpretation and\npathway elucidation" [fillcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#FBBC05"];

"Start" -> "Establishment of Datura stramonium\ntransformed root cultures"; "Establishment of Datura stramonium\ntransformed root cultures" -> "Feeding of isotopically\nlabeled precursors"; "Feeding of isotopically\nlabeled precursors" -> "Incubation and growth\nof cultures"; "Incubation and growth\nof cultures" -> "Extraction of alkaloids"; "Extraction of alkaloids" -> "Analysis of labeled products"; "Analysis of labeled products" -> "Data interpretation and\npathway elucidation"; "Data interpretation and\npathway elucidation" -> "End"; }

References

(R)-Tropic Acid: A Technical Whitepaper on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tropic acid is a chiral carboxylic acid that serves as a fundamental building block for a class of neurologically active compounds.[1] While it can be found as a metabolite, its primary significance in biological systems is realized upon its incorporation into more complex molecules, namely the tropane alkaloids.[1][2] This guide elucidates the mechanism of action of (R)-tropic acid, focusing on its role as a critical pharmacophore in anticholinergic drugs, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity.

The Primary Role of (R)-Tropic Acid: A Precursor to Anticholinergic Alkaloids

The biological effects of (R)-tropic acid are predominantly indirect, arising from its function as the acidic moiety in the esterification of tropane alcohols. The most prominent examples are hyoscyamine and its racemic form, atropine, which are esters of tropine and (R)-tropic acid.[2] The anticholinergic properties of these alkaloids are well-documented and form the basis of their therapeutic applications.[1]

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

The tropane alkaloids derived from (R)-tropic acid, such as atropine and hyoscyamine, function as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs).[3][4] These G protein-coupled receptors are classified into five subtypes (M1-M5) and are integral to the parasympathetic nervous system, as well as having roles in the central nervous system.[5][6]

By binding to these receptors, atropine and hyoscyamine prevent the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades. This blockade of ACh signaling leads to the characteristic effects of these drugs, including increased heart rate, decreased secretions (salivary, bronchial, and sweat), relaxation of smooth muscle, and dilation of the pupils.

Signaling Pathways Modulated by Muscarinic Receptor Antagonism

Muscarinic receptors are coupled to different G proteins, leading to distinct intracellular signaling pathways. The antagonism by (R)-tropic acid-containing alkaloids disrupts these pathways.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[5] Upon activation by ACh, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism of these receptors inhibits this cascade.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[5][7] ACh activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs). Antagonism of M2 and M4 receptors prevents these inhibitory effects.

Quantitative Data: Binding Affinities of (R)-Tropic Acid Derivatives

The affinity of (R)-tropic acid-derived alkaloids for muscarinic receptor subtypes is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. The pKi is the negative logarithm of the Ki value.

| Compound | Receptor Subtype | pKi | Ki (nM) | Source |

| Atropine | M1 | 8.62 | 2.4 | [8] |

| Atropine | M1 | 9.7 | 0.2 | [8] |

| Atropine | M2 | 9.0 | 1.0 | [9] |

| Atropine | M3 | 9.2 | 0.63 | [9] |

| Atropine | M4 | 8.8 | 1.58 | [9] |

| Atropine | Non-selective | 8.7 | - | [4] |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line expressing the receptor.

Experimental Protocols: Radioligand Displacement Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., atropine) for muscarinic receptors.

Materials and Reagents

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Test compound (unlabeled antagonist, e.g., atropine).

-

Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

-

96-well filter plates with glass fiber filters.

-

Scintillation counter.

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

-

Dilute the radioligand in assay buffer to the desired final concentration (typically close to its Kd value).

-

Prepare the cell membrane suspension in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add:

-

Assay buffer.

-

Radioligand solution.

-

Either the test compound at varying concentrations, assay buffer for total binding, or the non-specific binding control.

-

Cell membrane suspension to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the cell membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC50 and Ki:

-

Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

References

- 1. Buy (R)-tropic acid | 17126-67-9 [smolecule.com]

- 2. Tropic acid - Wikipedia [en.wikipedia.org]

- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of (R)-tropic acid enantiomers

An In-depth Technical Guide to the Biological Activity of (R)-Tropic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule existing in (R)- and (S)-enantiomeric forms.[1] While tropic acid itself has limited direct biological effects, its esters form the active components of a class of potent anticholinergic drugs. The stereochemistry of the tropic acid moiety is a critical determinant of pharmacological activity, with one enantiomer typically exhibiting significantly higher potency. This document provides a comprehensive overview of the biological activity of tropic acid enantiomers, focusing on their derivatives, mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Introduction: The Role of Chirality

Tropic acid is a key precursor in the synthesis of tropane alkaloids such as atropine and hyoscyamine.[1][2] Atropine is the racemic mixture (±) of hyoscyamine, while (-)-hyoscyamine is the pure levorotatory isomer, containing the (S)-tropic acid moiety.[3] The dextrorotatory (+)-isomer is not typically found in plants.[3] The profound difference in the biological activity between these stereoisomers underscores the importance of chirality in drug-receptor interactions. Molecules that are mirror images of each other can have vastly different biological effects; one enantiomer might be therapeutic while the other is inactive or even harmful.[4] In the case of tropic acid derivatives, the (S)-enantiomer confers significantly greater anticholinergic potency.[3]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary biological activity of tropic acid esters like hyoscyamine and atropine is the competitive antagonism of muscarinic acetylcholine receptors (M-receptors).[5] These receptors are key components of the parasympathetic nervous system, mediating the effects of the neurotransmitter acetylcholine (ACh) on tissues such as smooth muscle, cardiac muscle, and glands.[6]

By binding to these receptors without activating them, tropic acid-derived antagonists prevent acetylcholine from binding and initiating a cellular response. This blockade of parasympathetic nerve activity leads to a range of physiological effects, including decreased saliva and mucus secretion, relaxation of smooth muscle, and increased heart rate.[3][6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of competitive antagonism at a muscarinic receptor.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of (R)-Tropic Acid in Tropane Alkaloid Biosynthesis

This technical guide provides a comprehensive overview of the pivotal role of (R)-tropic acid and its precursors in the biosynthesis of medicinally important tropane alkaloids, such as hyoscyamine and scopolamine. The biosynthesis of these compounds involves a fascinating intramolecular rearrangement, a key step that has been the subject of extensive research.

The Biosynthetic Pathway: From Phenylalanine to Tropane Alkaloids

The journey to forming the tropoyl moiety of hyoscyamine and scopolamine begins with the aromatic amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions leading to the formation of littorine, a key intermediate, which then undergoes a crucial rearrangement.

The biosynthesis of (R)-tropic acid's precursor, (R)-phenyllactic acid, starts with the transamination of phenylalanine to phenylpyruvate.[1] This reaction is catalyzed by a specialized aromatic amino acid aminotransferase (ArAT), with ArAT4 being identified in Atropa belladonna.[2][3] Subsequently, phenylpyruvate is reduced to (R)-phenyllactic acid by a phenylpyruvic acid reductase (PPAR).[2]

(R)-phenyllactic acid is then activated and esterified with tropine to form littorine.[4][5] Recent studies have identified a phenyllactate UDP-glycosyltransferase (UGT1) and a littorine synthase (LS) that are crucial for this step.[4] Littorine, the (R)-phenyllactate ester of tropine, is the direct substrate for the intramolecular rearrangement that forms the (S)-tropic acid moiety of hyoscyamine.[6][7]

This rearrangement is a two-step process catalyzed by a cytochrome P450 enzyme, CYP80F1, also known as littorine mutase/monooxygenase.[2][8] CYP80F1 first oxidizes and rearranges littorine to hyoscyamine aldehyde, which is then reduced to hyoscyamine.[2][9] Hyoscyamine can be further converted to scopolamine by the enzyme hyoscyamine 6β-hydroxylase (H6H).[2][10]

Key Enzymes and Quantitative Data

Several enzymes play crucial roles in the biosynthesis of the tropoyl moiety and its incorporation into tropane alkaloids. The table below summarizes the key enzymes and some of their reported kinetic properties.

| Enzyme | Abbreviation | Reaction Catalyzed | Plant Source | Km Value | Reference |

| Aromatic Amino Acid Aminotransferase 4 | ArAT4 | L-Phenylalanine → Phenylpyruvate | Atropa belladonna | - | [2][3] |

| Phenylpyruvic Acid Reductase | PPAR | Phenylpyruvate → (R)-Phenyllactic acid | Atropa belladonna | - | [2] |

| Phenyllactate UDP-glycosyltransferase 1 | UGT1 | Phenyllactate → Phenyllactylglucose | Atropa belladonna | - | [4] |

| Littorine Synthase | LS | Tropine + Phenyllactylglucose → Littorine | Atropa belladonna | - | [4] |

| Cytochrome P450 80F1 | CYP80F1 | Littorine → Hyoscyamine aldehyde | Hyoscyamus niger | - | [2][8] |

| Hyoscyamine 6β-hydroxylase | H6H | L-Hyoscyamine → 6β-Hydroxyhyoscyamine | Hyoscyamus niger | 35 µM (for L-hyoscyamine) | [2] |

| Hyoscyamine 6β-hydroxylase | H6H | 6β-Hydroxyhyoscyamine → Scopolamine | Hyoscyamus niger | 10 µM (for 6,7-dehydrohyoscyamine) | [2] |

Experimental Protocols: Isotopic Labeling Studies

The elucidation of the tropane alkaloid biosynthetic pathway has heavily relied on feeding experiments with isotopically labeled precursors in transformed root cultures, particularly of Datura stramonium. These experiments have been instrumental in demonstrating the intramolecular nature of the rearrangement of littorine to hyoscyamine.

General Protocol for Isotopic Labeling in Transformed Root Cultures:

-

Preparation of Labeled Precursor: A precursor, such as (RS)-phenyl[1,3-¹³C₂]lactoyl[methyl-²H₃]tropine (labeled littorine), is synthesized.[6]

-

Culture Inoculation: Transformed root cultures of a suitable plant, like Datura stramonium, are grown in a liquid medium until they reach the appropriate growth phase.

-

Precursor Feeding: The synthesized labeled precursor is added to the culture medium. In some experiments, unlabeled potential intermediates are also added to test for dilution effects.[6]

-

Incubation: The cultures are incubated for a specific period, typically several days, to allow for the uptake and metabolism of the labeled precursor.[6]

-

Alkaloid Extraction: The roots and medium are harvested, and the alkaloids are extracted using standard solvent extraction procedures.

-

Analysis: The extracted alkaloids are separated and purified, often by chromatography. The incorporation and distribution of the isotopic labels in the final products (e.g., hyoscyamine) are then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][11]

Concluding Remarks

The biosynthesis of the tropoyl moiety of tropane alkaloids is a complex and elegant process. The conversion of (R)-phenyllactic acid, derived from phenylalanine, into the (S)-tropic acid of hyoscyamine via the intermediate littorine and a cytochrome P450-catalyzed intramolecular rearrangement is a key feature of this pathway. Understanding the enzymes involved and their mechanisms provides valuable insights for metabolic engineering and synthetic biology approaches aimed at enhancing the production of these pharmaceutically important compounds. The experimental methodologies, particularly isotopic labeling studies, have been fundamental in piecing together this intricate biosynthetic puzzle.

References

- 1. Buy (R)-tropic acid | 17126-67-9 [smolecule.com]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropane Alkaloid Biosynthesis in Atropa Belladonna [d.lib.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of hyoscyamine involves an intramolecular rearrangement of littorine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of littorine in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The biosynthesis of tropic acid in plants: evidence for the direct rearrangement of 3-phenyllactate to tropate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Interpretation of (R)-tropic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-tropic acid, a key chiral intermediate in the synthesis of important pharmaceuticals such as atropine and hyoscyamine.[1][2] This document outlines the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Molecular Structure and Properties

(R)-tropic acid, systematically named (2R)-3-hydroxy-2-phenylpropanoic acid, is a chiral monocarboxylic acid.[1] Its structure consists of a phenyl group and a hydroxymethyl group attached to a chiral carbon center, which also bears a carboxylic acid group.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [1][3][4] |

| IUPAC Name | (2R)-3-hydroxy-2-phenylpropanoic acid[1] |

| Melting Point | 126-128 °C[4] |

| Appearance | White to off-white crystalline solid[5] |

Spectroscopic Data

The following sections present the key spectroscopic data for tropic acid. It is important to note that much of the publicly available data does not differentiate between the (R) and (S) enantiomers or is for the racemic mixture (DL-Tropic acid). The data presented here is representative of the core structure.

Infrared (IR) Spectroscopy

The IR spectrum of tropic acid reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer)[6] |

| ~3400 | Broad, Medium | O-H stretch (alcohol)[7] |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic)[6] |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid)[6] |

| 1600, 1500 | Medium, Sharp | C=C stretch (aromatic ring)[6] |

| ~1200 | Strong | C-O stretch (carboxylic acid) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

The proton NMR spectrum shows distinct signals for the aromatic, methine, and methylene protons. The data below is for DL-Tropic acid in D₂O.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31-7.41 | Multiplet | 5H | Aromatic protons (C₆H₅)[3] |

| 4.04-4.08 | Triplet | 1H | CH (methine)[3] |

| 3.66-3.87 | Multiplet | 2H | CH₂ (methylene)[3] |

Note: The acidic protons of the carboxylic acid and alcohol groups are typically not observed in D₂O due to deuterium exchange.

The carbon NMR spectrum provides information on the different carbon environments. The data below is for DL-Tropic acid in D₂O.[3]

| Chemical Shift (δ) ppm | Assignment |

| 183.00 | C=O (Carboxylic acid)[3] |

| 141.48 | Quaternary aromatic C[3] |

| 131.53 | Aromatic CH[3] |

| 130.91 | Aromatic CH[3] |

| 129.88 | Aromatic CH[3] |

| 66.53 | CH₂OH (Methylene)[3] |

| 59.65 | CH (Methine)[3] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique.

| m/z Ratio | Relative Abundance | Assignment |

| 166 | Moderate | Molecular ion [M]⁺[3] |

| 148 | High | [M - H₂O]⁺ |

| 119 | High | [M - COOH - H₂]⁺ |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR) FT-IR or KBr Pellet Method.

ATR FT-IR:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid (R)-tropic acid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[7]

KBr Pellet:

-

Grind a small amount of (R)-tropic acid with dry potassium bromide (KBr) in a mortar and pestle.[8]

-

Press the mixture into a thin, transparent disk using a hydraulic press.[8]

-

Place the KBr disk in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of (R)-tropic acid in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl sulfoxide-d₆ - DMSO-d₆) in an NMR tube.[9]

-

Spectrometer Setup:

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum. Proton decoupling is typically used to simplify the spectrum.

-

Mass Spectrometry (MS) Protocol

Method: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or through a gas chromatograph for separation from any impurities.[10]

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate a radical cation (molecular ion).[10][11]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[10][11]

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.[10]

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Caption: General workflow for the spectroscopic analysis of (R)-tropic acid.

Caption: Logical flow of spectroscopic data interpretation for structural confirmation.

References

- 1. Buy (R)-tropic acid | 17126-67-9 [smolecule.com]

- 2. Tropic acid - Wikipedia [en.wikipedia.org]

- 3. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tropic Acid [drugfuture.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. athabascau.ca [athabascau.ca]

- 7. community.wvu.edu [community.wvu.edu]

- 8. webassign.net [webassign.net]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility profile of (R)-tropic acid in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of (R)-tropic acid in both aqueous and organic solvents. (R)-tropic acid, a chiral carboxylic acid, is a key intermediate in the synthesis of important anticholinergic drugs such as atropine and hyoscyamine. A thorough understanding of its solubility is crucial for process development, formulation, and purification in the pharmaceutical industry. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of (R)-tropic acid and its racemic form, DL-tropic acid, has been reported in various solvents. The available quantitative data is summarized in the tables below. It is important to note that comprehensive solubility data for (R)-tropic acid across a wide range of organic solvents and temperatures is limited in publicly available literature.

Table 1: Solubility of DL-Tropic Acid in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 20 | 20[1][2] | ~0.12 |

| Methanol | Not Specified | 100[2] | ~0.60 |

Table 2: Reported Solubility of (R)-tropic Acid

| Solvent | Temperature (°C) | Molar Solubility (mol/L) |

| Not Specified | Not Specified | 0.12 |

Qualitative Solubility:

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of (R)-tropic acid using the saturation shake-flask method, which is considered the gold standard for solubility measurements.

Materials and Apparatus

-

(R)-tropic acid (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated titration method

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-tropic acid to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of (R)-tropic acid in the diluted sample using a validated analytical method, such as HPLC or a titrimetric method.

-

-

Calculation:

-

Calculate the solubility of (R)-tropic acid in the solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where (R)-tropic acid has significant absorbance (e.g., around 220 nm).

-

Quantification: Generate a calibration curve using standard solutions of (R)-tropic acid of known concentrations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of (R)-tropic acid solubility.

Caption: Experimental workflow for determining the solubility of (R)-tropic acid.

Caption: Key factors influencing the solubility of (R)-tropic acid and its applications.

References

An In-depth Technical Guide to the Physical Constants and Melting Point of (R)-Tropic Acid

This technical guide provides a comprehensive overview of the key physical constants and the melting point of (R)-tropic acid, a significant chiral carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

(R)-tropic acid, with the IUPAC name (2R)-3-hydroxy-2-phenylpropanoic acid, is a chiral monocarboxylic acid.[1] It is the (R)-enantiomer of tropic acid and is structurally related to (S)-hydratropic acid.[1] The molecule contains both a hydroxyl and a carboxylic acid functional group.[1] Tropic acid and its derivatives are crucial precursors in the synthesis of important pharmaceuticals, such as atropine and hyoscyamine.[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of (R)-tropic acid are summarized in the table below. These constants are essential for its identification, characterization, and application in various chemical processes.

| Property | Value | Reference |

| IUPAC Name | (2R)-3-hydroxy-2-phenylpropanoic acid | [1] |

| CAS Number | 17126-67-9 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | 0.12 M | [1] |

| Optical Rotation | [α]D²⁰ +72° (c = 0.5 in water) | [6] |

Melting Point of Tropic Acid Isomers

The melting point is a critical physical property for assessing the purity of a crystalline solid. For chiral compounds like tropic acid, the melting points of the individual enantiomers and the racemic mixture can differ. Impurities typically lead to a depression and broadening of the melting point range.[7][8]

| Isomer | Melting Point (°C) | Reference |

| (R)-(+)-Tropic Acid | 107 | [5][6] |

| (S)-(-)-Tropic Acid | 126-128 | [5][6] |

| (±)-Tropic Acid (Racemic) | 116-118 | [2][5] |

Experimental Protocol: Melting Point Determination

The following is a standard protocol for determining the melting point of (R)-tropic acid using the capillary method.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of (R)-tropic acid

-

Mortar and pestle or spatula for sample preparation

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of the (R)-tropic acid sample is finely crushed into a powder.[9]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end. This process is repeated until the sample fills the tube to a height of 1-2 mm.[7][9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer or temperature probe.[7]

-

Heating and Observation: The sample is heated at a steady rate. A rapid heating rate can be used initially to determine an approximate melting range. For an accurate measurement, the temperature should be raised slowly, at a rate of approximately 2°C per minute, as it approaches the expected melting point.[9]

-

Recording the Melting Range: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[7][9]

-

Cooling and Repetition: The apparatus should be allowed to cool before repeating the measurement with a fresh sample in a new capillary tube if necessary.[9]

Workflow for Melting Point Determination

The logical flow of the experimental procedure for determining the melting point is illustrated in the diagram below.

Caption: Experimental workflow for melting point determination.

References

- 1. Buy (R)-tropic acid | 17126-67-9 [smolecule.com]

- 2. Tropic acid - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Tropic Acid [drugfuture.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Melting Point Determination [cs.gordon.edu]

- 9. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Chirality and Optical Rotation of (R)-tropic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of (R)-tropic acid, focusing on its chirality and optical rotation. Tropic acid, a key chiral building block in the synthesis of several pharmaceuticals, including atropine and hyoscyamine, presents a critical case study in the importance of stereoisomerism in drug design and development.[1][2] This document outlines the fundamental principles of its chirality, presents quantitative data on its optical activity, details experimental protocols for its characterization, and provides visual representations of the underlying concepts.

The Chiral Nature of Tropic Acid

Tropic acid, systematically named 3-hydroxy-2-phenylpropanoic acid, possesses a single stereocenter at the C2 carbon atom, the carbon alpha to the carboxylic acid.[2] This chiral center is bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxylic acid group, and a hydroxymethyl group. The presence of this asymmetric carbon atom gives rise to two non-superimposable mirror images, known as enantiomers: (R)-tropic acid and (S)-tropic acid.

The absolute configuration of the chiral center is designated as either R (rectus, Latin for right) or S (sinister, Latin for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. For (R)-tropic acid, the substituents are prioritized as follows: -COOH > -C6H5 > -CH2OH > -H. The arrangement of these groups around the chiral center results in the R configuration.

Optical Rotation: The Macroscopic Manifestation of Chirality

Chiral molecules, such as the enantiomers of tropic acid, exhibit optical activity, meaning they have the ability to rotate the plane of plane-polarized light. This rotation is a physical property that can be measured using a polarimeter. Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.[1]

-

Dextrorotatory compounds rotate the plane of polarized light to the right (clockwise) and are denoted by a (+) or d- prefix.

-

Levorotatory compounds rotate the plane of polarized light to the left (counter-clockwise) and are denoted by a (-) or l- prefix.

It is crucial to understand that there is no direct, predictable correlation between the R/S designation and the direction of optical rotation (+/-). This relationship must be determined experimentally.

Optical Rotation of (R)-tropic Acid

Experimental evidence confirms that (R)-tropic acid is dextrorotatory , meaning it rotates the plane of plane-polarized light to the right. It is therefore correctly referred to as (R)-(+)-tropic acid. Conversely, its enantiomer, (S)-tropic acid, is levorotatory and is designated as (S)-(-)-tropic acid.

Quantitative Data on Specific Rotation

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is a characteristic physical property for a given chiral molecule under a specific set of conditions (temperature, wavelength, solvent, and concentration). The specific rotation is calculated from the observed rotation using the following formula:

[α] = α / (l * c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in g/mL or g/100mL.

The following table summarizes the reported specific rotation for the enantiomers of tropic acid.

| Enantiomer | CAS Number | Specific Rotation ([α]) | Conditions |

| (R)-(+)-tropic acid | 17126-67-9 | +72° | c = 0.5 in water, at 20°C, using the sodium D-line (589 nm) |

| (S)-(-)-tropic acid | Not specified in the provided search results. | -72° | c = 0.5 in water, at 20°C, using the sodium D-line (589 nm) |

Table 1: Specific Rotation of Tropic Acid Enantiomers.[3]

Experimental Protocol for Determining Optical Rotation

The following is a detailed methodology for the determination of the specific rotation of (R)-tropic acid using a polarimeter.

Instrumentation and Materials

-

Polarimeter (with sodium D-line lamp, 589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

(R)-tropic acid sample

-

Solvent (e.g., deionized water)

-

Spatula and weighing paper

-

Pipettes

Procedure

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Fill the polarimeter cell with the pure solvent (deionized water) and place it in the instrument.

-

Take a reading of the blank solvent. This value should be zeroed or recorded as the zero-point correction.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of (R)-tropic acid (e.g., 50 mg for a 0.5 g/100mL solution in a 10 mL flask).

-

Carefully transfer the weighed sample into a 10 mL volumetric flask.

-

Add a portion of the deionized water to the flask and dissolve the sample completely by gentle swirling.

-

Once dissolved, add deionized water up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared (R)-tropic acid solution.

-

Carefully fill the cell with the solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell into the polarimeter.

-

Observe the rotation of the plane-polarized light through the eyepiece.

-

Adjust the analyzer until the light intensity in both halves of the visual field is equal.

-

Record the observed angle of rotation (α). Repeat the measurement several times and calculate the average.

-

-

Calculation of Specific Rotation:

-

Calculate the concentration (c) of the solution in g/mL.

-

Use the formula [α] = α / (l * c) to calculate the specific rotation.

-

Report the specific rotation with the temperature and wavelength at which the measurement was performed (e.g., [α]D^20).

-

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

References

(R)-Tropic Acid: An In-depth Technical Guide on Degradation Pathways and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tropic acid, known chemically as (R)-3-hydroxy-2-phenylpropanoic acid, is a vital chiral building block in the pharmaceutical industry.[1] It is a key precursor in the synthesis of tropane alkaloids like atropine and hyoscyamine, which are essential anticholinergic agents.[1][2] The stability and degradation profile of (R)-tropic acid are of paramount importance, influencing its synthesis, storage, formulation, and ultimately, the safety and efficacy of the final drug products. This technical guide provides a comprehensive overview of the known biotic and abiotic degradation pathways of (R)-tropic acid, its stability under various conditions, and detailed experimental protocols for its analysis.

Degradation Pathways

The degradation of (R)-tropic acid can be broadly categorized into biotic and abiotic pathways. Biotic degradation involves enzymatic processes within microorganisms, while abiotic degradation encompasses chemical reactions such as hydrolysis, oxidation, and photolysis.

Biotic Degradation Pathways

Microbial degradation is a significant pathway for the breakdown of tropic acid in the environment. Several bacterial strains, particularly from the Pseudomonas genus, have been shown to utilize tropic acid as a sole source of carbon and energy.[3][4]

A key metabolic route involves the oxidation of tropic acid to phenylacetic acid.[3][5] In Pseudomonas sp. strain AT3, this conversion is initiated by a stable, NAD+-linked tropic acid dehydrogenase.[3] This enzyme is notable for its ability to act on both enantiomers of tropic acid.[3][5] The oxidation process also involves a decarboxylation step, leading to the formation of phenylacetaldehyde as an intermediate, which is then further oxidized to phenylacetic acid by another specific dehydrogenase.[3] While the transient accumulation of an expected β-oxoacid intermediate, phenylmalonic semialdehyde, has not been directly observed, its formation is hypothesized by analogy to other dehydrogenase mechanisms.[3]

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of (R)-tropic acid through non-biological chemical processes. Key abiotic factors include pH (hydrolysis), presence of oxidizing agents, and exposure to light (photolysis).

-

Hydrolytic Degradation : Tropic acid is susceptible to degradation under both acidic and alkaline conditions. Forced degradation studies, a common practice in pharmaceutical development, are used to investigate this susceptibility.[6][7][8] Under acidic conditions, such as refluxing with 0.1N HCl, or alkaline conditions with 0.1N NaOH, degradation can be induced to study the formation of potential degradants.[7][8] In the context of atropine, its degradation can yield tropic acid.[9]

-

Oxidative Degradation : The presence of oxidizing agents can lead to the degradation of tropic acid. Hydrogen peroxide is a commonly used stressor in forced degradation studies to simulate oxidative conditions.[7]

-

Photodegradation : Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[10] While specific photodegradation pathways for tropic acid are not extensively detailed in the provided search results, it is a standard stress condition in stability testing according to ICH guidelines.[7] The aromatic ring in tropic acid suggests a potential susceptibility to photodegradation.

Stability Profile

The stability of (R)-tropic acid is a critical factor for its handling, storage, and formulation.

pH Stability

The pH of the medium significantly influences the stability of many organic acids.[11][12] For tropic acid, an optimal pH range of 7-9 has been noted in some contexts.[13] In ophthalmic formulations of atropine, the ionized form of tropic acid was observed in buffered solutions with a pH above 5.[9]

Thermal Stability

Thermal degradation is another important consideration. (R)-tropic acid has a reported melting point of approximately 118°C.[14] Forced degradation studies often involve thermal stress, with temperatures typically ranging from 50°C to 70°C, to assess stability.[8]

Data on Stability and Degradation

The following table summarizes key stability and degradation information for tropic acid.

| Parameter | Condition | Observation | Reference(s) |

| Melting Point | Solid state | 116-118 °C | |

| pH Optimum | Tropic Acid Dehydrogenase Activity | 9.5 | [3] |

| Storage | Recommended | 10°C - 25°C in a well-closed container | [13] |

| Forced Degradation | Acid Stress | Reflux with 0.1N HCl at 60°C for 30 minutes | [7] |

| Forced Degradation | Alkaline Stress | Reflux with 0.1N NaOH at 60°C for 30 minutes | [7] |

| Forced Degradation | Oxidative Stress | Use of hydrogen peroxide (e.g., 3-30%) | [7][8] |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][15]

Objective : To generate degradation products of (R)-tropic acid under various stress conditions.

General Protocol :

-

Preparation of Stock Solution : Prepare a stock solution of (R)-tropic acid in a suitable solvent (e.g., methanol or water).

-

Stress Conditions :

-

Acid Hydrolysis : Treat the stock solution with 0.1N HCl and reflux at 60°C for a specified period (e.g., 30 minutes to 8 hours).[7][8]

-

Alkaline Hydrolysis : Treat the stock solution with 0.1N NaOH and reflux at 60°C for a specified period.[7][8]

-

Oxidative Degradation : Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[8]

-

Thermal Degradation : Expose a solid sample or a solution of (R)-tropic acid to elevated temperatures (e.g., 70°C).[8]

-

Photodegradation : Expose a solution of (R)-tropic acid to a light source as specified by ICH Q1B guidelines.[7]

-

-

Sample Analysis : Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

HPLC Method for Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying (R)-tropic acid from its impurities and degradation products.[16][17]

Example HPLC Parameters :

-

Column : Reversed-phase C18 column (e.g., 250 x 4.6mm, 5µm).[16]

-

Mobile Phase : A gradient or isocratic elution using a mixture of an acidic buffer (e.g., pH 2.5 buffer with potassium dihydrogen phosphate and sodium 1-pentane sulfonate) and an organic solvent like acetonitrile.[16]

-

Flow Rate : Typically 1.0 - 2.0 mL/min.[16]

-

Detection : UV detection at a suitable wavelength, such as 210 nm.[16]

-

Column Temperature : Maintained at a constant temperature, for example, 50°C.[16]

-

Injection Volume : A small, precise volume, such as 5 µL.[16]

Method Validation : The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[6][16]

Conclusion

This technical guide has summarized the key aspects of (R)-tropic acid degradation and stability. The primary biotic degradation pathway proceeds via oxidation to phenylacetic acid, a process well-documented in Pseudomonas species. Abiotic degradation is influenced by pH, temperature, and light, and can be systematically investigated through forced degradation studies. A thorough understanding of these degradation pathways and stability characteristics is essential for the development of robust and safe pharmaceutical products containing (R)-tropic acid or its derivatives. The provided experimental frameworks offer a starting point for researchers to conduct their own stability and degradation assessments.

References

- 1. Tropic acid - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Enzymology of oxidation of tropic acid to phenylacetic acid in metabolism of atropine by Pseudomonas sp. strain AT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atropine Metabolism by Pseudomonas sp. Strain AT3: Evidence for Nortropine as an Intermediate in Tropine Breakdown and Reactions Leading to Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. biomedres.us [biomedres.us]

- 7. ijrpp.com [ijrpp.com]

- 8. asianjpr.com [asianjpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Tropic acid | 552-63-6 | FT31509 | Biosynth [biosynth.com]

- 14. Buy (R)-tropic acid | 17126-67-9 [smolecule.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. abap.co.in [abap.co.in]

- 17. hplc.eu [hplc.eu]

Tropic Acid: A Technical Guide to its Discovery, Synthesis, and Role in Anticholinergic Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tropic acid, a chiral α-phenyl-β-hydroxypropionic acid of significant importance in the pharmaceutical industry. It details the historical context of its discovery as a key component of the tropane alkaloids atropine and scopolamine, and chronicles the evolution of its chemical synthesis. This document presents detailed experimental protocols for key synthetic and resolution methodologies, alongside tabulated quantitative data for easy reference. Furthermore, it elucidates the mechanism of action of tropic acid-derived anticholinergic drugs through a detailed signaling pathway diagram and outlines a typical experimental workflow for the synthesis of atropine. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of anticholinergic agents and related compounds.

Discovery and Historical Context

Tropic acid was first isolated as a hydrolysis product of the naturally occurring tropane alkaloid atropine, found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[1] Its structure was the subject of investigation by prominent chemists of the late 19th and early 20th centuries. A pivotal moment in understanding its structure came with the work of Richard Willstätter around 1901, who elucidated the structure of atropine and its components, tropine and (±)-tropic acid.[2][3] Mackenzie and Ward later confirmed the structure of tropic acid in 1919 through its unambiguous synthesis from acetophenone.[4]

The significance of tropic acid lies in its role as the acidic esterifying component of atropine and scopolamine, two important anticholinergic drugs.[1] These compounds act as competitive antagonists of acetylcholine at muscarinic receptors, leading to a range of physiological effects that have been harnessed for medicinal purposes for centuries.[5][6] The development of synthetic routes to tropic acid was a crucial step in enabling the large-scale production of these vital medicines, independent of their natural sources.

Physicochemical Properties of Tropic Acid

Tropic acid is a chiral molecule, existing as a racemic mixture ((±)-tropic acid) or as individual enantiomers, (+)-tropic acid and (-)-tropic acid. The physical properties of these forms are summarized in the table below.

| Property | (±)-Tropic Acid | (+)-Tropic Acid | (-)-Tropic Acid |

| IUPAC Name | (±)-3-Hydroxy-2-phenylpropanoic acid | (+)-3-Hydroxy-2-phenylpropanoic acid | (-)-3-Hydroxy-2-phenylpropanoic acid |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molar Mass | 166.17 g/mol [7] | 166.17 g/mol [6] | 166.17 g/mol |

| Melting Point | 116-118 °C[8] | 126-128 °C | 126-128 °C |

| CAS Number | 529-64-6[8] | Not specified | 16202-15-6[6] |

| Appearance | White crystalline solid[9] | Needles or plates | Needles or plates |

Synthesis of Tropic Acid: Key Methodologies

Several methods for the synthesis of tropic acid have been developed over the years. The following sections provide detailed protocols for two historically and practically significant methods.

Synthesis via Ivanov Reaction

The Ivanov reaction provides a direct route to tropic acid from phenylacetic acid and formaldehyde.[8][10] The reaction involves the formation of a magnesium enediolate of phenylacetic acid (the Ivanov reagent), which then acts as a nucleophile.[10]

Experimental Protocol:

-

Preparation of the Ivanov Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl chloride in anhydrous diethyl ether to the magnesium to form isopropylmagnesium chloride (a Grignard reagent).

-

To this Grignard solution, add a solution of phenylacetic acid in anhydrous diethyl ether dropwise with stirring. The reaction is exothermic and results in the formation of the Ivanov reagent, a magnesium enediolate of phenylacetic acid.

-

Reaction with Formaldehyde: Cool the reaction mixture in an ice bath. Slowly introduce gaseous formaldehyde, generated by the depolymerization of paraformaldehyde by heating, into the stirred solution.

-

Work-up and Isolation: After the addition of formaldehyde is complete, cautiously add water to the reaction mixture, followed by acidification with dilute sulfuric acid.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the ether extracts and wash with a saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with hydrochloric acid to precipitate the crude tropic acid.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from benzene to yield pure (±)-tropic acid.

Synthesis from Phenylacetic Acid and Formaldehyde (Blicke et al., 1952)

This method, a variation of the Ivanov reaction, utilizes sodium phenylacetate and a Grignard reagent to generate the reactive intermediate.

Experimental Protocol:

-

Preparation of the Grignard Reagent: Prepare isopropylmagnesium chloride from magnesium and isopropyl chloride in anhydrous ether as described in the Ivanov reaction protocol.

-

Formation of the Reactive Intermediate: To the stirred Grignard solution, add a suspension of dry sodium phenylacetate in anhydrous ether.

-

Reaction with Formaldehyde: Pass a stream of dry gaseous formaldehyde, generated from heating paraformaldehyde, through the reaction mixture while maintaining the temperature at approximately 5°C with an ice bath.

-

Hydrolysis and Isolation: After the reaction is complete, slowly add water to the cooled mixture, followed by acidification.

-

Extract the product into ether. The ether layer is then extracted with a sodium carbonate solution.

-

Acidification of the sodium carbonate solution precipitates the tropic acid, which is then collected and recrystallized.

Resolution of (±)-Tropic Acid

The biological activity of atropine and related compounds resides primarily in the (S)-(-)-enantiomer of the tropic acid moiety. Therefore, the resolution of racemic tropic acid is a critical step in the synthesis of these drugs. A classical method for this resolution involves the use of a chiral resolving agent, such as the alkaloid quinine.[4]

Experimental Protocol:

-

Diastereomeric Salt Formation: Dissolve racemic tropic acid in hot ethanol. In a separate flask, dissolve an equimolar amount of (-)-quinine in hot ethanol.

-

Mix the two hot solutions. As the solution cools, the diastereomeric salt of (+)-tropic acid and (-)-quinine will preferentially crystallize due to its lower solubility.

-

Fractional Crystallization: Collect the crystals by filtration. The optical purity of the (+)-tropic acid can be increased by repeated recrystallization of the diastereomeric salt from ethanol. The progress of the resolution can be monitored by measuring the optical rotation of the acid recovered from a small sample of the crystals.

-

Liberation of (+)-Tropic Acid: Dissolve the purified diastereomeric salt in dilute hydrochloric acid. The quinine will remain in the aqueous solution as its hydrochloride salt.

-

Extract the liberated (+)-tropic acid with a suitable organic solvent, such as diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate, and evaporate the solvent to yield optically pure (+)-tropic acid.

-

The (-)-tropic acid can be recovered from the mother liquor of the initial crystallization by acidification and extraction.

Role in Anticholinergic Drugs and Mechanism of Action

Tropic acid is a crucial building block for a class of drugs known as anticholinergics or antimuscarinics. These drugs, most notably atropine and scopolamine, function by competitively inhibiting the action of the neurotransmitter acetylcholine at muscarinic acetylcholine receptors (mAChRs).[5][6] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.[1][11]

The antagonistic action of atropine and scopolamine at these receptors leads to the characteristic effects of anticholinergic drugs, including mydriasis (dilation of the pupils), cycloplegia (paralysis of accommodation), tachycardia (increased heart rate), decreased salivation and other secretions, and relaxation of smooth muscle.[12]

Muscarinic Acetylcholine Receptor Signaling Pathway